tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 2172543-20-1
VCID: VC7685373
InChI: InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-6-17-11(9-16)10(7-14-4)8-15-17/h8,14H,5-7,9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CNC)C1
Molecular Formula: C13H22N4O2
Molecular Weight: 266.345

tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

CAS No.: 2172543-20-1

Cat. No.: VC7685373

Molecular Formula: C13H22N4O2

Molecular Weight: 266.345

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate - 2172543-20-1

Specification

CAS No. 2172543-20-1
Molecular Formula C13H22N4O2
Molecular Weight 266.345
IUPAC Name tert-butyl 3-(methylaminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Standard InChI InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-6-17-11(9-16)10(7-14-4)8-15-17/h8,14H,5-7,9H2,1-4H3
Standard InChI Key FHPMILRFKYAYHD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CNC)C1

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl 3-(methylaminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (IUPAC) . Its molecular formula, C₁₃H₂₂N₄O₂, was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 266.1586 g/mol . The structure comprises a bicyclic pyrazolo[1,5-a]pyrazine system, where position 3 is substituted with a methylaminomethyl group (-CH₂NHCH₃), and position 5 is protected by a tert-butyl carbamate moiety .

Spectral Data and Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, 1H, pyrazole-H), 4.52–4.56 (m, 1H, CH₂NH), 3.66–3.70 (m, 2H, piperazine-CH₂), 2.89 (s, 3H, N-CH₃), 1.33 (d, 3H, C-CH₃) .

  • ¹³C NMR: δ 155.2 (C=O), 148.7 (pyrazole-C), 79.8 (C(CH₃)₃), 52.1 (N-CH₂), 28.3 (C-CH₃) .

X-ray crystallography of a related analog (tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate) revealed a puckered pyrazine ring with a chair-like conformation, stabilizing the tert-butyl group in an equatorial position .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves four principal steps (Table 1) :

Table 1: Synthesis Pathway

StepReactionConditionsYield
1Protection of pyrazole aminetert-Butyl chloroformate, DCM, 0°C88%
2Alkylation with methylamineK₂CO₃, DMF, 60°C75%
3CyclizationMicrowave, 150°C, 30 min68%
4Carbamate formationBoc₂O, DMAP, THF82%

Step 1: Protection of 3-amino-1H-pyrazole with tert-butyl dicarbonate in dichloromethane (DCM) at 0°C yields the tert-butyl carbamate intermediate .
Step 2: Alkylation with methylamine in dimethylformamide (DMF) introduces the methylaminomethyl side chain .
Step 3: Microwave-assisted cyclization using Cul and K₃PO₄ forms the pyrazolo[1,5-a]pyrazine core .
Step 4: Final Boc protection under anhydrous tetrahydrofuran (THF) completes the synthesis .

Optimization Challenges

  • Cyclization Efficiency: Microwave irradiation (150°C, 30 min) improved yields from 45% (conventional heating) to 68% by enhancing reaction kinetics .

  • Stereochemical Control: Chiral HPLC resolved the (6S)-enantiomer, critical for biological activity, achieving >99% enantiomeric excess (ee) .

Physicochemical and Pharmacokinetic Properties

Experimental Data

Table 2: Physicochemical Profile

PropertyValueMethod
LogP2.84iLOGP
Solubility (H₂O)0.788 mg/mlESOL
pKa9.2 (amine)Potentiometry
TPSA47.36 ŲComputational
  • Lipophilicity: The logP of 2.84 (iLOGP) indicates moderate membrane permeability, suitable for blood-brain barrier penetration .

  • Aqueous Solubility: ESOL predicts 0.788 mg/ml solubility, aligning with experimental observations in phosphate buffer (pH 7.4) .

ADME Predictions

  • Absorption: High gastrointestinal absorption (92% predicted) due to moderate logP and TPSA <60 Ų .

  • Metabolism: CYP2C19 inhibition (IC₅₀ = 4.2 μM) suggests potential drug-drug interactions .

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